molecular formula C13H10ClN3 B11868304 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11868304
M. Wt: 243.69 g/mol
InChI Key: WRRJBALRKSHRPQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processesFor instance, the synthesis might begin with the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . Subsequent steps involve chlorination, methylation, and phenylation under specific conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . Additionally, the use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for optimizing yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and apoptotic proteins. By binding to these targets, the compound can inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the JAK-STAT signaling pathway, which plays a crucial role in cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its combination of chlorine, methyl, and phenyl groups enhances its potency and selectivity as a kinase inhibitor and apoptosis inducer, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-6-methyl-7-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-9-7-11-12(14)15-8-16-13(11)17(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WRRJBALRKSHRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3)N=CN=C2Cl

Origin of Product

United States

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